An In-depth Technical Guide to 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
An In-depth Technical Guide to 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document consolidates available data on its physicochemical properties, safety and handling, and outlines a detailed experimental protocol for its synthesis. Furthermore, it explores the broader biological significance and applications of trifluoromethyl-substituted pyrazoles, supported by logical diagrams to illustrate synthetic pathways and potential areas of application. While specific biological activity data for this exact molecule is limited in publicly accessible literature, this guide extrapolates from closely related analogues to provide a valuable resource for researchers in the field.
Compound Identification and Properties
4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is a substituted pyrazole characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 1 and 5-positions, and a trifluoromethyl group at the 3-position. These functional groups, particularly the trifluoromethyl moiety, are known to enhance properties such as metabolic stability and lipophilicity, making this class of compounds attractive for pharmaceutical and agrochemical research.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source |
| CAS Number | Not explicitly found for this specific isomer, but closely related to other registered pyrazoles. A commercial listing exists for this compound. | - |
| Molecular Formula | C₆H₆BrF₃N₂ | [1] |
| Molecular Weight | 259.03 g/mol | Calculated |
| Physical Form | Solid | [1] |
| InChI | 1S/C6H6BrF3N2/c1-3-4(7)5(6(8,9)10)11-12(3)2/h1-2H3 | [1] |
| SMILES | CC1=C(Br)C(=NN1C)C(F)(F)F | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole can be achieved through a multi-step process involving the formation of the pyrazole ring followed by bromination. The following is a generalized experimental protocol based on established methodologies for the synthesis of similar pyrazole derivatives.
General Synthesis Workflow
The synthesis of substituted pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For N-methylated pyrazoles, methylhydrazine is a common reagent. Subsequent bromination at the 4-position is often achieved using a suitable brominating agent like N-Bromosuccinimide (NBS).
Detailed Experimental Protocol
Step 1: Synthesis of 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
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To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in a suitable solvent such as ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.
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The reaction mixture is then heated to reflux and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
Step 2: Synthesis of 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole
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Dissolve the 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) from Step 1 in a chlorinated solvent such as dichloromethane or chloroform.
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Add N-Bromosuccinimide (NBS) (1-1.1 equivalents) portion-wise to the solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
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Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product is then purified by recrystallization or column chromatography to afford the final product, 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole.
Biological Activity and Applications
While specific biological data for 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is not extensively documented in public literature, the pyrazole scaffold, particularly when substituted with a trifluoromethyl group, is a well-established pharmacophore with a broad range of biological activities.
Table 2: Potential Biological Activities of Trifluoromethyl-Substituted Pyrazoles
| Biological Activity | Description | Key Findings from Related Compounds |
| Antibacterial | Inhibition of bacterial growth, including resistant strains. | Bromo and trifluoromethyl substituted pyrazoles have shown potent activity against S. aureus and E. faecium, with MIC values as low as 0.78 μg/mL.[2] |
| Anti-inflammatory | Inhibition of inflammatory pathways. | Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as COX-2 inhibitors. |
| Anticancer | Cytotoxic activity against cancer cell lines. | Certain trifluoromethyl phenyl pyrazole moieties have demonstrated anticancer activity, for instance, against MCF-7 breast cancer cells with an IC50 value of 15.54 mM.[3] |
| Agrochemical | Use as herbicides, insecticides, and fungicides. | The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds, making them effective in agrochemical applications.[4] |
| Research Intermediate | A versatile building block for the synthesis of more complex molecules. | The bromo-substituent provides a reactive handle for cross-coupling reactions, enabling the synthesis of a diverse range of derivatives.[5] |
The diverse biological activities of trifluoromethyl-pyrazoles stem from their ability to interact with various biological targets. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties.
Safety and Handling
Based on the safety data for the closely related compound 4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole, this substance should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).
Table 3: Hazard and Safety Information
| Category | Information |
| GHS Pictogram | GHS06 (Toxic) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed. |
| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. |
Conclusion
4-bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is a valuable heterocyclic compound with significant potential in various fields of chemical and biological research. Its synthesis is achievable through established chemical transformations. While further studies are required to fully elucidate the specific biological activities of this particular molecule, the extensive research on related trifluoromethyl-substituted pyrazoles strongly suggests its utility as a scaffold for the development of new therapeutic agents and agrochemicals. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.
References
- 1. 4-Bromo-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
